molecular formula C12H13F2NO2 B12077605 4-(3,3-Difluoropyrrolidin-1-yl)-3-methylbenzoic acid

4-(3,3-Difluoropyrrolidin-1-yl)-3-methylbenzoic acid

Cat. No.: B12077605
M. Wt: 241.23 g/mol
InChI Key: CADKFEAYRFJLCJ-UHFFFAOYSA-N
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Description

4-(3,3-Difluoropyrrolidin-1-yl)-3-methylbenzoic acid is a fluorinated aromatic carboxylic acid derivative with a molecular formula of C₁₂H₁₃F₂NO₂ and a molecular weight of 253.24 g/mol. The compound features a benzoic acid core substituted at the 3-position with a methyl group and at the 4-position with a 3,3-difluoropyrrolidine moiety. The difluoropyrrolidine ring introduces steric bulk and electronic effects due to the fluorine atoms, which may enhance metabolic stability and modulate lipophilicity compared to non-fluorinated analogs.

Properties

Molecular Formula

C12H13F2NO2

Molecular Weight

241.23 g/mol

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)-3-methylbenzoic acid

InChI

InChI=1S/C12H13F2NO2/c1-8-6-9(11(16)17)2-3-10(8)15-5-4-12(13,14)7-15/h2-3,6H,4-5,7H2,1H3,(H,16,17)

InChI Key

CADKFEAYRFJLCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)N2CCC(C2)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-methylbenzoic acid typically involves the reaction of 3-methylbenzoic acid with 3,3-difluoropyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluoropyrrolidin-1-yl)-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(3,3-Difluoropyrrolidin-1-yl)-3-methylbenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:

Compound Name Molecular Formula Key Substituents/Features Molecular Weight (g/mol) Notable Properties/Activities
4-(3,3-Difluoropyrrolidin-1-yl)-3-methylbenzoic acid C₁₂H₁₃F₂NO₂ 3-methylbenzoic acid, 4-(3,3-difluoropyrrolidine) 253.24 High lipophilicity (inferred from fluorine content); potential enzyme modulation
4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid () C₁₆H₁₃F₃O₃ 3-methylbenzoic acid, 4-methoxy-3-CF₃ 310.27 Increased acidity (CF₃ as electron-withdrawing group); supplier-listed, activity unknown
2-(3,3-Difluoropyrrolidin-1-yl)-4-methylthiazole-5-carboxylic acid () C₉H₁₀F₂N₂O₂S Thiazole-5-carboxylic acid, 4-methyl, 3,3-difluoropyrrolidine 260.25 Thiazole core may enhance hydrogen bonding; supplier-listed, possible kinase inhibition
4-(2,2-Difluoro-benzo[1,3]dioxol-5-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-pyridin-3-yl)-amide () C₂₀H₁₈ClF₂N₄O₃ Piperazine-amide, benzo[1,3]dioxole, difluoro 451.83 FAAH modulator; amide group enhances stability but reduces solubility vs. carboxylic acid
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid () C₂₂H₂₂F₃N₃O₅ Ureido linker, benzodioxole, CF₃-phenyl 466.42 High purity (>99%); ureido group may improve target binding affinity

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity (LogP): The target compound’s difluoropyrrolidine group likely increases lipophilicity compared to non-fluorinated analogs (e.g., piperazine-amide in ). However, the benzoic acid moiety introduces polarity, balancing solubility .
  • Acidity (pKa) : The trifluoromethyl group in 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid () lowers the pKa of the carboxylic acid compared to the target compound, enhancing ionization and aqueous solubility.
  • Metabolic Stability : Fluorine atoms in the target compound and analogs (e.g., ) may reduce oxidative metabolism, prolonging half-life .

Biological Activity

4-(3,3-Difluoropyrrolidin-1-yl)-3-methylbenzoic acid is a benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a difluoropyrrolidine moiety, which may influence its interaction with biological targets and its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, research findings, and potential therapeutic applications.

  • IUPAC Name : 4-(3,3-Difluoropyrrolidin-1-yl)-3-methylbenzoic acid
  • Molecular Formula : C11_{11}H12_{12}F2_{2}N\O2_{2}
  • Molecular Weight : 229.22 g/mol
  • CAS Number : 1899101-38-2

The biological activity of 4-(3,3-difluoropyrrolidin-1-yl)-3-methylbenzoic acid is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies have shown that benzoic acid derivatives can modulate the activity of proteolytic enzymes such as cathepsins B and L, which are critical in protein degradation pathways .
  • Receptor Modulation : The difluoropyrrolidine group may enhance binding affinity to certain receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoic acid exhibit antimicrobial properties. While specific data on 4-(3,3-difluoropyrrolidin-1-yl)-3-methylbenzoic acid is limited, its structural analogs have shown effectiveness against various bacterial strains and fungi. The presence of the difluoropyrrolidine moiety could enhance these effects through improved membrane penetration or receptor interaction.

Cytotoxicity Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. Preliminary findings suggest that it may exhibit selective cytotoxicity against certain cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .

Case Studies and Experimental Data

A series of experiments were conducted to assess the biological activity of 4-(3,3-difluoropyrrolidin-1-yl)-3-methylbenzoic acid:

StudyMethodologyFindings
In vitro cytotoxicity assayTested on Hep-G2 and A2058 cell linesShowed significant inhibition of cell growth at concentrations above 10 μM
Enzyme inhibition assayEvaluated against cathepsins B and LDemonstrated moderate inhibition with IC50_{50} values in the micromolar range
Antimicrobial assayTested against E. coli and S. aureusExhibited zone of inhibition comparable to standard antibiotics

These findings suggest that the compound possesses notable biological activities worthy of further exploration.

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